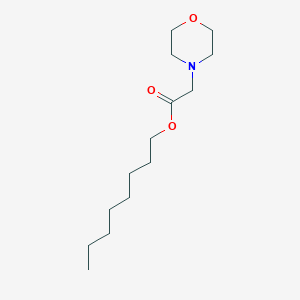

Octyl (morpholin-4-yl)acetate

Description

Octyl acetate (CAS 112-14-1), also known as acetic acid octyl ester, is a saturated ester with the molecular formula C₁₀H₂₀O₂ and a molar mass of 172.26–172.27 g/mol . It is widely utilized in flavoring, perfumery, and industrial applications due to its fruity aroma and natural occurrence in citrus fruits and plants like Ocimum americanum . Key physical properties include a boiling point of 211°C, density of 868 kg/m³ at 20°C, and flash point of 86°C . This article focuses on octyl acetate and its comparison with structurally or functionally analogous compounds.

Properties

CAS No. |

88217-58-7 |

|---|---|

Molecular Formula |

C14H27NO3 |

Molecular Weight |

257.37 g/mol |

IUPAC Name |

octyl 2-morpholin-4-ylacetate |

InChI |

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-10-18-14(16)13-15-8-11-17-12-9-15/h2-13H2,1H3 |

InChI Key |

LQBHGWFQVJSLRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CN1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl (morpholin-4-yl)acetate typically involves the esterification of morpholin-4-yl-acetic acid with octanol. The reaction is catalyzed by an acid, usually sulfuric acid, under reflux conditions. The overall reaction can be represented as follows:

C8H17OH+CH3COOH→C10H20O2+H2O

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Octyl acetate belongs to the ester family, characterized by an octyl chain linked to an acetyl group. Below is a comparative analysis with related esters and derivatives:

Key Differentiators

- Chain Length and Volatility : Octyl acetate’s longer carbon chain reduces volatility compared to ethyl or butyl acetate, enhancing its persistence in flavor and fragrance formulations .

- Natural vs. Synthetic Sources : Unlike synthetic esters (e.g., methyl 5-bromo-thiophene-3-carboxylate), octyl acetate occurs naturally in plants, making it preferable for food and pharmaceutical applications .

- Biological Activity : Thiophene derivatives (e.g., 5-chloro-2-thiophenecarboxylic acid) exhibit herbicidal or antibacterial properties, whereas octyl acetate is primarily valued for its sensory and solvent properties .

- Reactivity : Octyl acetate reacts with acids and oxidizing agents, limiting its compatibility in certain industrial processes compared to more stable esters like ethyl acetate .

Pharmaceutical Potential

Octyl acetate constitutes 38.87% of Ocimum americanum’s n-hexane extract, alongside 1-octanol (39.09%), suggesting synergistic roles in drug development . Its natural origin and low toxicity (FCC/FEMA GRAS certification) support its use in pharmaceutical formulations .

Industrial and Commercial Use

- Flavoring : Octyl acetate’s fruity aroma is leveraged in beverages, confectionery, and oral care products .

- Maritime Transport : Classified under cargo group “B” (flammable liquids), it requires specific handling due to its flash point (86°C) and reactivity .

Data Tables

Table 1: Physical Properties of Octyl Acetate

| Property | Value | Reference |

|---|---|---|

| Density (20°C) | 868 kg/m³ | |

| Boiling Point | 211°C | |

| Flash Point | 86°C | |

| Molecular Weight | 172.26–172.27 g/mol | |

| CAS No. | 112-14-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.